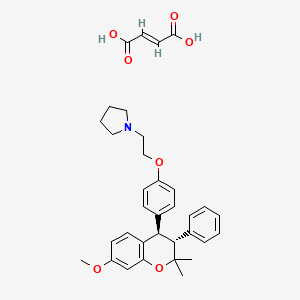

Levormeloxifene fumarate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

199583-01-2 |

|---|---|

Molekularformel |

C34H39NO7 |

Molekulargewicht |

573.7 g/mol |

IUPAC-Name |

(E)-but-2-enedioic acid;1-[2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine |

InChI |

InChI=1S/C30H35NO3.C4H4O4/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31;5-3(6)1-2-4(7)8/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t28-,29+;/m1./s1 |

InChI-Schlüssel |

CKDZFQCZLXNLRD-JJGRXVLVSA-N |

Isomerische SMILES |

CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.C(=CC(=O)O)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Levormeloxifene fumarate; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Levormeloxifene Fumarate: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Published: December 6, 2025

Abstract

Levormeloxifene (B1675178), the levorotatory enantiomer of ormeloxifene, is a selective estrogen receptor modulator (SERM) that was developed for the prevention of postmenopausal bone loss.[1] As a SERM, levormeloxifene exhibits tissue-selective estrogen receptor (ER) agonist and antagonist activities. It demonstrates favorable estrogenic effects on bone and the cardiovascular system while acting as an estrogen antagonist in the uterus and breast.[2] Although its development was halted due to gynecological side effects, a comprehensive understanding of its mechanism of action remains crucial for the broader field of SERM development.[1] This technical guide provides an in-depth analysis of the molecular mechanism of levormeloxifene fumarate (B1241708), presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.

Core Mechanism: Selective Estrogen Receptor Modulation

Levormeloxifene's primary mechanism of action is its differential interaction with estrogen receptors alpha (ERα) and beta (ERβ) in various target tissues. This selective modulation results in a complex pharmacological profile, characterized by agonist activity in some tissues and antagonist activity in others.

Estrogen Receptor Binding Affinity

Levormeloxifene and its racemic mixture, ormeloxifene, have been characterized for their binding affinity to ERα and ERβ. The levo-enantiomer, levormeloxifene, is the more active component.

| Compound | Receptor | Relative Binding Affinity (%) | Ki (nM) |

| Ormeloxifene | ERα | 8.8 | 250 |

| ERβ | 3 | 750 |

Table 1: Estrogen Receptor Binding Affinity of Ormeloxifene. Data from a competitive binding experiment using human recombinant ERα and ERβ.[3]

Tissue-Selective Agonist and Antagonist Effects

Levormeloxifene's tissue selectivity is the hallmark of its function as a SERM. It aims to provide the beneficial effects of estrogen in certain tissues while avoiding the detrimental effects in others.

In Bone: Levormeloxifene demonstrates estrogenic (agonist) effects, leading to the preservation of bone mineral density (BMD) and a reduction in bone turnover. In a study involving ovariectomized cynomolgus monkeys, levormeloxifene prevented the ovariectomy-induced increase in bone turnover markers.[4] A clinical trial in healthy postmenopausal women showed that levormeloxifene at doses of 1.25-20 mg/day decreased bone turnover markers and increased BMD.[5]

In the Uterus: Levormeloxifene exhibits anti-estrogenic (antagonist) properties. However, clinical trials revealed an increase in endometrial thickness, a significant gynecological adverse event that led to the discontinuation of its development.[5]

In the Cardiovascular System: Preclinical studies have suggested that levormeloxifene may have beneficial effects on the cardiovascular system, similar to estrogen.

Signaling Pathways Modulated by Levormeloxifene

Beyond its direct interaction with estrogen receptors, levormeloxifene has been shown to modulate intracellular signaling pathways, further contributing to its complex biological activity.

Rho-Kinase (ROCK) Signaling Pathway

Levormeloxifene has been demonstrated to influence the Rho-kinase (ROCK) signaling pathway, which plays a crucial role in regulating smooth muscle contraction. In urethral smooth muscle cells, levormeloxifene, at concentrations of 1, 10, and 100 nmol/L, led to a dose-dependent decrease in the expression of RhoA, ROCK-I, and ROCK-II.[6] This suggests a potential mechanism for its effects on urinary incontinence.

MAPK/ERK and CREB Signaling Pathways

While direct studies on levormeloxifene's impact on the MAPK/ERK and CREB signaling pathways are limited, the racemic mixture, ormeloxifene, has been shown to suppress the activation of ERK and JNK in murine macrophage cells.[7] Given that these pathways are known to be modulated by estrogen and other SERMs, it is plausible that levormeloxifene also influences these critical signaling cascades that are involved in cell proliferation, differentiation, and survival.[8][9][10][11][12]

Experimental Protocols

This section provides an overview of the methodologies used to elucidate the mechanism of action of levormeloxifene.

Estrogen Receptor Competitive Binding Assay

This assay is fundamental to determining the binding affinity of levormeloxifene for estrogen receptors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of levormeloxifene for the binding of a radiolabeled estrogen to ERα and ERβ.

Protocol Overview:

-

Preparation of Receptor Source: Uterine cytosol from ovariectomized rats is a common source of estrogen receptors.[2] The tissue is homogenized in a buffer and centrifuged to obtain the cytosolic fraction containing the receptors.

-

Competitive Binding Reaction: A constant concentration of radiolabeled estradiol (B170435) (e.g., [³H]-17β-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled levormeloxifene.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using methods such as gel filtration or charcoal adsorption.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of levormeloxifene. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Assessment of SERM Activity in Ovariectomized Rat Model

This model is crucial for evaluating the tissue-selective effects of SERMs like levormeloxifene in a whole-animal system.

Objective: To assess the estrogenic and anti-estrogenic effects of levormeloxifene on the uterus, bone, and serum lipids.

Protocol Overview:

-

Animal Model: Adult female rats are ovariectomized to induce an estrogen-deficient state, mimicking menopause.

-

Treatment: After a post-ovariectomy period to allow for uterine atrophy and bone loss, animals are treated with vehicle, estradiol (positive control), or different doses of levormeloxifene.

-

Uterine Wet Weight Assay: At the end of the treatment period, animals are euthanized, and the uteri are excised and weighed. An increase in uterine weight indicates an estrogenic effect.

-

Bone Mineral Density Analysis: Bone density is measured at various sites (e.g., femur, lumbar vertebrae) using techniques like dual-energy X-ray absorptiometry (DXA).

-

Serum Biomarker Analysis: Blood samples are collected to measure markers of bone turnover (e.g., alkaline phosphatase, osteocalcin) and lipid profiles (e.g., cholesterol, triglycerides).

-

Data Analysis: The effects of levormeloxifene are compared to both the vehicle-treated (control) and estradiol-treated groups to determine its agonist or antagonist activity in each tissue.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of levormeloxifene.

| Parameter | Vehicle | Levormeloxifene (0.5 mg/kg) | Levormeloxifene (1 mg/kg) | Levormeloxifene (5 mg/kg) | Estradiol (0.016 mg/kg) |

| Change in Lumbar Spine BMD (%) | -5.0 | -3.6 | -2.0 | -2.5 | +0.2 |

| Change in Femoral Neck BMD (%) | -7.4 | -8.0 | -6.5 | -7.8 | -3.6 |

| Change in Whole Body BMC (%) | -7.6 | -6.2 | -6.1 | -6.7 | -2.9 |

Table 2: Effect of Levormeloxifene on Bone Mineral Density (BMD) and Bone Mineral Content (BMC) in Ovariectomized Cynomolgus Monkeys over 12 Months. [4]

| Parameter | Placebo | Levormeloxifene (1.25-20 mg/day) | Hormone Replacement Therapy |

| Serum CrossLaps Decrease (%) | ~10 | ~50 | >60 |

| Bone Alkaline Phosphatase Decrease (%) | - | ~30 | ~50 |

| Spinal BMD Increase (%) | <1 (decrease) | ~2 | ~5 |

| Total Cholesterol Decrease (%) | - | 13-20 | ~8 |

| LDL Cholesterol Decrease (%) | - | 22-30 | ~12 |

Table 3: Effects of Levormeloxifene in Healthy Postmenopausal Women over 12 Months. [5]

Conclusion

Levormeloxifene fumarate exemplifies the complex pharmacology of selective estrogen receptor modulators. Its mechanism of action is rooted in its differential binding and activation of ERα and ERβ in a tissue-specific manner, leading to desirable estrogenic effects on bone while having antagonistic effects on other tissues. Further investigation into its modulation of intracellular signaling pathways, such as the Rho-kinase pathway, provides a more complete picture of its cellular effects. Although its clinical development was terminated, the wealth of data generated from levormeloxifene studies continues to be a valuable resource for the ongoing development of safer and more effective SERMs for a variety of indications. The detailed understanding of its successes and failures provides critical lessons for future drug design and development in the field of hormone-related therapies.

References

- 1. What can be learned from the levormeloxifene experience? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Modulation of estrogen receptor transactivation and estrogen-induced gene expression by ormeloxifene-a triphenylethylene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Levormeloxifene prevents increased bone turnover and vertebral bone loss following ovariectomy in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of levormeloxifene in the prevention of postmenopausal bone loss and on the lipid profile compared to low dose hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of estrogen, raloxifene, and levormeloxifene on the expression of Rho-kinase signaling molecules in urethral smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ormeloxifene inhibits osteoclast differentiation in parallel to downregulating RANKL-induced ROS generation and suppressing the activation of ERK and JNK in murine RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estrogen action and cytoplasmic signaling pathways. Part II: the role of growth factors and phosphorylation in estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Estrogen Induces Estrogen Receptor α-Dependent cAMP Response Element-Binding Protein Phosphorylation via Mitogen Activated Protein Kinase Pathway in Basal Forebrain Cholinergic Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MAP kinase/estrogen receptor cross-talk enhances estrogen-mediated signaling and tumor growth but does not confer tamoxifen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of cyclic AMP response element binding protein (CREB) and estrogen receptor phosphorylation in the synergistic activation of the estrogen receptor by estradiol and protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Functional Role for CREB as a Positive Regulator of Memory Formation and LTP - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Chemical Properties of Levormeloxifene Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levormeloxifene, the levorotatory enantiomer of Ormeloxifene, is a selective estrogen receptor modulator (SERM) that has been investigated for its potential in treating postmenopausal osteoporosis. This technical guide provides a detailed overview of the synthesis of Levormeloxifene fumarate (B1241708), its key chemical properties, and its mechanism of action. The synthesis is a multi-step process commencing from readily available starting materials, involving the formation of a chromanone intermediate, followed by reduction, etherification, chiral resolution, and final salt formation. This document outlines the experimental protocols for these key steps. Furthermore, a summary of its physicochemical properties is presented in a structured format. The guide also includes a visualization of the putative signaling pathway of Levormeloxifene and a discussion of analytical methodologies for its characterization.

Synthesis of Levormeloxifene Fumarate

The synthesis of this compound is a multi-step process that begins with the synthesis of the racemic core structure, followed by chiral resolution and salt formation. The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each key transformation.

Overall Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one

This initial step involves the condensation of 3-methoxyphenol with 3-methyl-2-phenyl-but-2-enoic acid, which is itself prepared from phenylacetic acid and acetone[1].

-

Materials: 3-Methyl-2-phenyl-but-2-enoic acid, 3-methoxyphenol, Polyphosphoric acid (PPA), Dichloromethane (B109758) (DCM), Sodium bicarbonate (NaHCO3), Sodium chloride (NaCl), Methanol (B129727).

-

Procedure:

-

To a stirred solution of 3-methyl-2-phenyl-but-2-enoic acid (70 g, 0.4 mol) and polyphosphoric acid (450 g), add 3-methoxyphenol (73 g, 0.59 mol) at room temperature[1].

-

Heat the mixture to 60-65°C and stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC)[1].

-

Upon completion, pour the reaction mass into ice water (2500 mL)[1].

-

Extract the aqueous layer with dichloromethane (3 x 500 mL).

-

Wash the combined organic extracts with 5% sodium bicarbonate solution (500 mL) and then with 10% sodium chloride solution[1].

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under vacuum.

-

Stir the resulting yellow solid in methanol (150 mL) at 15-20°C for 10 minutes to precipitate the product.

-

Filter the solid to obtain 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one.

-

Step 2: Synthesis of trans-2,2-Dimethyl-3-phenyl-4-(4-hydroxyphenyl)-7-methoxychroman

This step involves the reduction of the chromanone and subsequent arylation.

-

Materials: 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one, Lithium aluminum hydride (LAH), Tetrahydrofuran (THF), Ethyl acetate (B1210297), Ammonium (B1175870) chloride, Phenol (B47542), Anhydrous aluminum chloride, Benzene (B151609), Hexane (B92381), Hydrochloric acid.

-

Procedure:

-

In a round bottom flask under a nitrogen atmosphere, add LAH (14.5 g, 0.38 mol) to THF (200 mL) slowly at room temperature[1].

-

Add a solution of 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one (70.0 g, 0.25 mol) in THF (500 mL) to the LAH suspension over 1 hour at room temperature, allowing the reaction to reflux[1].

-

Stir at reflux for 30 minutes and monitor by TLC.

-

Cool the reaction to 5-10°C and quench by the slow addition of ethyl acetate (500 mL), followed by aqueous ammonium chloride solution (500 mL)[1].

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the intermediate alcohol.

-

To a stirred suspension of anhydrous aluminum chloride (1.0 g) and phenol (0.4 g) in a 1:1 mixture of benzene and hexane (30 mL), slowly add a solution of the intermediate from the previous step and phenol (1.0 g) in a 1:1 mixture of benzene and hexane (50 mL) at 0°C over 30 minutes[2].

-

Continue stirring overnight at room temperature.

-

Pour the reaction mixture into a mixture of concentrated hydrochloric acid and ice[2].

-

Extract the product with ethyl acetate, wash the organic layer with water and brine, dry, and concentrate.

-

Recrystallize the crude product from alcohol to afford pure dl-trans-2,2-dimethyl-3-phenyl-4-(4-hydroxyphenyl)-7-methoxychroman[2].

-

Step 3: Synthesis of racemic trans-7-Methoxy-2,2-dimethyl-3-phenyl-4-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}chromane (Racemic Levormeloxifene)

This step is a Williamson ether synthesis.

-

Materials: trans-2,2-Dimethyl-3-phenyl-4-(4-hydroxyphenyl)-7-methoxychroman, Sodium hydride (NaH), Dimethylformamide (DMF), 1-(2-Chloroethyl)pyrrolidine (B1346828) hydrochloride.

-

Procedure:

-

To a suspension of NaH (60% dispersion in mineral oil, 2.7 g, 0.069 mol) in DMF (30 mL) under a nitrogen atmosphere, add a solution of trans-2,2-dimethyl-3-phenyl-4-(4-hydroxyphenyl)-7-methoxychroman (10 g, 0.027 mol) in DMF (50 mL) over 20 minutes at room temperature[1].

-

Stir for 10 minutes.

-

Add 1-(2-chloroethyl)pyrrolidine hydrochloride and stir the reaction mixture until completion (monitored by TLC).

-

Pour the reaction mixture into ice water and extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the racemic product.

-

Step 4: Chiral Resolution of Racemic Levormeloxifene

The separation of the enantiomers can be achieved by chiral High-Performance Liquid Chromatography (HPLC).

-

Methodology: Preparative chiral HPLC is a common method for separating enantiomers. A suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel OD or Chiralpak AD), would be employed. The mobile phase typically consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695).

-

General Protocol:

-

Dissolve the racemic mixture in the mobile phase.

-

Inject the solution onto the preparative chiral HPLC column.

-

Elute with an optimized mobile phase composition.

-

Collect the fractions corresponding to the two enantiomers, which will have different retention times.

-

Combine the fractions containing the desired (-)-enantiomer (Levormeloxifene) and evaporate the solvent.

-

Step 5: Formation of this compound

The final step is the formation of the fumarate salt to improve stability and handling properties.

-

Materials: (-)-Levormeloxifene free base, Fumaric acid, Ethanol.

-

Procedure:

-

Dissolve the purified (-)-Levormeloxifene free base in ethanol.

-

Add a stoichiometric amount of fumaric acid dissolved in ethanol.

-

Stir the solution, and the fumarate salt should precipitate.

-

Cool the mixture to enhance crystallization.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain this compound.

-

Chemical Properties of this compound

A summary of the key physicochemical properties of Levormeloxifene and its fumarate salt is provided below.

| Property | Value | Reference |

| Chemical Formula | C34H39NO7 | [3] |

| Molecular Weight | 573.69 g/mol | [3] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO | [3] |

| Data for water and ethanol needed | ||

| Melting Point | Data for fumarate salt needed | |

| Purity (typical) | >98% | [3] |

Mechanism of Action and Signaling Pathway

Levormeloxifene is a selective estrogen receptor modulator (SERM). As a SERM, it exhibits tissue-selective estrogenic and anti-estrogenic effects. Its primary mechanism of action involves binding to estrogen receptors (ERα and ERβ). The binding of Levormeloxifene to the estrogen receptor induces a conformational change in the receptor, which then interacts with co-regulator proteins (co-activators or co-repressors) in a tissue-specific manner. This differential recruitment of co-regulators is the basis for its mixed agonist/antagonist profile. For instance, in bone tissue, it is thought to act as an estrogen agonist, promoting bone density, while in other tissues like the breast and uterus, it may act as an antagonist.

The downstream signaling events following receptor activation can be complex and are not fully elucidated for Levormeloxifene specifically. However, based on the actions of other SERMs and estrogens, the signaling can be broadly categorized into genomic and non-genomic pathways.

Caption: Putative signaling pathway of Levormeloxifene.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the assay and purity determination of this compound. A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for quality control. While a specific validated method for this compound is not detailed in the provided search results, a method for the related compound Ormeloxifene can be adapted.

Recommended HPLC Method (Adaptable for this compound)

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[4].

-

Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer), acetonitrile, and methanol is effective. A typical ratio could be 20:35:45 (v/v/v)[4]. The pH of the buffer should be optimized for peak shape and resolution.

-

Flow Rate: A flow rate of 1.0 mL/min is generally suitable[4].

-

Detection: UV detection at a wavelength where the analyte has significant absorbance, for instance, around 245 nm[4].

-

Method Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Experimental Protocol for Sample Preparation and Analysis:

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., mobile phase) to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Solution Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a concentration within the linear range of the method.

-

Chromatographic Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

-

Quantification: Compare the peak area of the analyte in the sample chromatogram with the peak area of the reference standard to determine the concentration of this compound in the sample.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, chemical properties, and analytical considerations for this compound. The multi-step synthesis, while complex, utilizes established organic chemistry reactions. The chemical properties highlight its nature as a stable, solid compound, although further characterization of its solubility in pharmaceutically relevant solvents is warranted. Its mechanism as a SERM provides a basis for its therapeutic potential. The outlined analytical methods serve as a starting point for the development of robust quality control procedures. This guide is intended to be a valuable resource for researchers and professionals in the field of drug development.

References

Levormeloxifene Fumarate: A Technical Overview of Estrogen Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levormeloxifene (B1675178), the levorotatory enantiomer of the selective estrogen receptor modulator (SERM) ormeloxifene, has been investigated for its potential therapeutic applications, including the prevention of postmenopausal bone loss.[1] As a SERM, its mechanism of action is intrinsically linked to its binding affinity for the two main estrogen receptor subtypes, estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This technical guide provides a comprehensive overview of the available data on the binding affinity of levormeloxifene and its related compounds to these receptors, details the experimental protocols used for these determinations, and visualizes the associated pathways and workflows.

Ormeloxifene, marketed as a racemic mixture of levormeloxifene and dextro-ormeloxifene, exhibits tissue-specific estrogenic and anti-estrogenic effects.[2] The differential binding to ERα and ERβ is a key determinant of this tissue-selective activity. Levormeloxifene is considered the more biologically active enantiomer.[1]

Quantitative Binding Affinity Data

The binding affinity of levormeloxifene and its related compounds to estrogen receptors has been determined primarily through competitive binding assays. The data is typically presented as the relative binding affinity (RBA) compared to the natural ligand, 17β-estradiol, and as the inhibitor constant (Ki), which represents the concentration of the ligand that will bind to half of the receptors at equilibrium.

Table 1: Relative Binding Affinity (RBA) of Ormeloxifene Enantiomers

| Compound | Relative Binding Affinity (RBA) vs. Estradiol-17β (%) |

| Levormeloxifene | 15.7 ± 3.1[1] |

| d-Ormeloxifene | 2.10 ± 0.9[1] |

| dl-Ormeloxifene (racemic) | 5.24 ± 1.45[1] |

Table 2: Binding Affinity of dl-Ormeloxifene for Estrogen Receptor Subtypes

| Parameter | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) |

| Relative Binding Affinity (RBA) (%) | 8.8[3] | 3[3] |

| Inhibitor Constant (Ki) | 250 nM[3] | 750 nM[3] |

Experimental Protocols

The determination of estrogen receptor binding affinity is typically achieved through competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., levormeloxifene) to compete with a radiolabeled ligand (typically [³H]-17β-estradiol) for binding to the estrogen receptor.

Materials:

-

Estrogen Receptor Source: Recombinant human ERα and ERβ or tissue preparations rich in these receptors (e.g., rat uterine cytosol for ERα).

-

Radioligand: [³H]-17β-estradiol.

-

Test Compound: Levormeloxifene fumarate.

-

Assay Buffer: Tris-based buffer containing additives to stabilize the receptor and reduce non-specific binding.

-

Separation Medium: Hydroxylapatite slurry or dextran-coated charcoal to separate bound from free radioligand.

-

Scintillation Cocktail and Counter: For quantification of radioactivity.

Procedure:

-

Incubation: A constant concentration of the estrogen receptor and [³H]-17β-estradiol are incubated with varying concentrations of the test compound (levormeloxifene).

-

Equilibrium: The mixture is incubated for a sufficient period to reach binding equilibrium.

-

Separation: The bound radioligand-receptor complexes are separated from the unbound radioligand using a separation medium.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation. The RBA is calculated as the ratio of the IC50 of 17β-estradiol to the IC50 of the test compound, multiplied by 100.

Competitive Radioligand Binding Assay Workflow.

Signaling Pathways

The binding of levormeloxifene to ERα and ERβ initiates a cascade of molecular events that ultimately modulate gene expression. As a SERM, levormeloxifene can act as either an agonist or an antagonist depending on the tissue context. This is largely determined by the conformational change induced in the receptor upon ligand binding, which in turn influences the recruitment of co-activator or co-repressor proteins.

Generalized SERM Signaling Pathway.

Conclusion

Levormeloxifene demonstrates a significant and preferential binding affinity for estrogen receptors, with the available data suggesting a higher affinity for ERα over ERβ. This binding profile is consistent with its classification as a selective estrogen receptor modulator and is the foundation of its pharmacological activity. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers and drug development professionals working with this and similar compounds. Further studies elucidating the precise binding kinetics and subtype selectivity of the pure levormeloxifene enantiomer would provide a more complete picture of its molecular interactions and therapeutic potential.

References

The Pharmacodynamics of Levormeloxifene Fumarate in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levormeloxifene (B1675178), the levorotatory enantiomer of ormeloxifene (B1196478), is a selective estrogen receptor modulator (SERM) that was developed for the prevention of postmenopausal osteoporosis.[1][2] As a SERM, levormeloxifene exhibits tissue-selective estrogen receptor agonist and antagonist activity.[3] In preclinical models, it has demonstrated beneficial effects on bone by preventing bone loss and reducing bone turnover, mimicking the protective effects of estrogen.[1][4] However, its development was halted due to gynecological side effects observed in clinical trials.[1] This guide provides a comprehensive overview of the preclinical pharmacodynamics of levormeloxifene fumarate, focusing on its mechanism of action, effects on bone and uterine tissue, and the experimental models used for its evaluation.

Mechanism of Action: A Selective Approach to Estrogen Receptor Modulation

Levormeloxifene exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. Its relative binding affinity for ERα is higher than for ERβ.[5] This binding initiates a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins in a tissue-specific manner. This differential recruitment is the basis for its selective agonist and antagonist effects.

In bone tissue, levormeloxifene acts as an estrogen agonist. It is hypothesized to modulate the RANKL/OPG signaling pathway, a critical regulator of bone remodeling. By binding to ERs in osteoblasts and stromal cells, levormeloxifene is thought to decrease the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and increase the expression of Osteoprotegerin (OPG). OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor RANK on osteoclast precursors. This inhibition of RANKL/RANK signaling ultimately leads to decreased osteoclast differentiation and activity, thus reducing bone resorption.[6][7][8]

Conversely, in uterine tissue, levormeloxifene exhibits estrogen antagonist properties. It competes with estrogen for binding to ERs, leading to the recruitment of co-repressors. This results in the downregulation of estrogen-responsive genes, such as those involved in cell proliferation, thereby inhibiting the trophic effects of estrogen on the uterus.[9]

Below is a diagram illustrating the proposed signaling pathway of levormeloxifene in bone tissue.

Preclinical Efficacy in Animal Models

The primary preclinical models used to evaluate the efficacy of levormeloxifene for the prevention of postmenopausal osteoporosis are the ovariectomized (OVX) rat and the ovariectomized cynomolgus monkey. Ovariectomy induces estrogen deficiency, leading to increased bone turnover and bone loss, thus mimicking the postmenopausal state in women.

Ovariectomized Cynomolgus Monkey Model

Studies in adult female cynomolgus monkeys (Macaca fascicularis) have provided significant insights into the effects of levormeloxifene on bone.[4]

Experimental Protocol:

A representative study protocol involves the randomization of adult female cynomolgus monkeys into multiple groups: a sham-operated control group, an ovariectomized group receiving a vehicle, an ovariectomized group receiving 17β-estradiol, and ovariectomized groups receiving varying doses of levormeloxifene.[4] The treatment duration is typically 12 months. Bone mineral density (BMD) is assessed using dual-energy X-ray absorptiometry (DXA) and peripheral quantitative computed tomography (pQCT).[10] Bone turnover is evaluated by measuring serum and urine biomarkers.[10]

Quantitative Data from Cynomolgus Monkey Studies:

| Parameter | Sham | OVX + Vehicle | OVX + 17β-Estradiol (0.016 mg/kg) | OVX + Levormeloxifene (0.5 mg/kg) | OVX + Levormeloxifene (1.0 mg/kg) | OVX + Levormeloxifene (5.0 mg/kg) |

| Change in Lumbar Spine BMD (%) | -0.4 | -5.0 | +0.2 | -3.6 | -2.0 | -2.5 |

| Change in Femoral Neck BMD (%) | -3.1 | -7.4 | -3.6 | -8.0 | -6.5 | -7.8 |

| Tartrate-Resistant Acid Phosphatase (TRAP) (% change from baseline) | Increased | Significantly Increased | Prevented Increase | Prevented Increase | Prevented Increase | Prevented Increase |

| Urinary CrossLaps (% change from baseline) | Increased | Significantly Increased | Prevented Increase | Prevented Increase | Prevented Increase | Prevented Increase |

| Bone-Specific Alkaline Phosphatase (BSAP) (% change from baseline) | Increased | Significantly Increased | Prevented Increase | Prevented Increase | Prevented Increase | Prevented Increase |

| Osteocalcin (% change from baseline) | Increased | Significantly Increased | Prevented Increase | Prevented Increase | Prevented Increase | Prevented Increase |

Data compiled from published studies.[4][10]

Ovariectomized Rat Model

The ovariectomized rat is a widely used and well-characterized model for postmenopausal osteoporosis.[11]

Experimental Protocol:

Female Sprague-Dawley or Wistar rats are typically ovariectomized at 3-6 months of age.[1][5] Following a post-operative period to allow for the onset of bone loss, animals are treated with levormeloxifene, a vehicle, or a positive control such as 17β-estradiol. Treatment is usually administered daily via oral gavage for a period of several weeks to months. Efficacy is assessed by measuring bone mineral density, bone strength, and biochemical markers of bone turnover. Uterine weight is also measured to assess the estrogenic/anti-estrogenic effects on the uterus.[9]

References

- 1. Rat Model for Osteoporosis - Enamine [enamine.net]

- 2. The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. animalmedicalresearch.org [animalmedicalresearch.org]

- 4. Levormeloxifene prevents increased bone turnover and vertebral bone loss following ovariectomy in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ovariectomy induced Osteoporosis in Rats - Creative Biolabs [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Ormeloxifene inhibits osteoclast differentiation in parallel to downregulating RANKL-induced ROS generation and suppressing the activation of ERK and JNK in murine RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of raloxifene therapy on circulating osteoprotegerin and RANK ligand levels in post-menopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of AP-1 mediated estrogenic response by ormeloxifene in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of ormeloxifene on ovariectomy-induced bone resorption, osteoclast differentiation and apoptosis and TGF beta-3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ormeloxifene inhibits osteoclast differentiation in parallel to downregulating RANKL-induced ROS generation and suppres… [ouci.dntb.gov.ua]

The Rise and Fall of Levormeloxifene: A Technical Review of a Once-Promising SERM

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Levormeloxifene (B1675178), a second-generation selective estrogen receptor modulator (SERM), emerged as a promising therapeutic agent for the prevention and treatment of postmenopausal osteoporosis. Its development was predicated on the goal of achieving the bone-protective effects of estrogen while avoiding the associated risks in reproductive tissues. Preclinical and early clinical studies demonstrated favorable effects on bone mineral density and lipid profiles. However, the development of Levormeloxifene was ultimately halted during Phase III clinical trials due to an unacceptable incidence of gynecological adverse events. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of Levormeloxifene, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Introduction

The quest for an ideal selective estrogen receptor modulator (SERM) has been a significant focus of pharmaceutical research for decades. The goal is to develop a compound that exhibits estrogenic agonist activity in bone to prevent osteoporosis, while demonstrating antagonist activity in the breast and uterus to mitigate the risks of cancer and hyperplasia. Levormeloxifene ((−)-1-[2-[4-[(S)-3,4-dihydro-7-methoxy-2,2-dimethyl-1-phenyl-1-naphthyl]phenoxy]ethyl]pyrrolidine) was a promising candidate in this pursuit. This guide delves into the technical aspects of its development, offering valuable insights for the scientific community engaged in drug discovery and development.

Mechanism of Action

Levormeloxifene, like other SERMs, exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. The tissue-specific agonist or antagonist effects of SERMs are determined by the conformation of the ligand-receptor complex, which in turn influences the recruitment of co-activator and co-repressor proteins to the promoter regions of target genes.

Signaling Pathways

Levormeloxifene's interaction with ERs modulates various downstream signaling pathways. One identified pathway is the Rho-kinase (ROCK) signaling pathway in urethral smooth muscle cells.

In urethral smooth muscle cells, Levormeloxifene, along with estrogen and raloxifene, was found to decrease the expression of RhoA, ROCK1, and ROCK2, leading to reduced phosphorylation of myosin light chain (p-MLC). This suggests a potential mechanism for its effects on urinary continence.

Preclinical Development

The preclinical evaluation of Levormeloxifene involved a series of in vitro and in vivo studies to assess its efficacy and safety.

In Vitro Studies

-

Estrogen Receptor Binding Assays: Competitive binding assays were used to determine the affinity of Levormeloxifene for ERα and ERβ.

-

Cell-Based Assays: Studies using various cell lines, such as urethral smooth muscle cells, were conducted to investigate the molecular mechanisms of action.

In Vivo Animal Models

The primary animal model used to evaluate the efficacy of Levormeloxifene for osteoporosis was the ovariectomized (OVX) rat model . This model mimics postmenopausal estrogen deficiency and subsequent bone loss.

In these studies, ovariectomized rats were treated with Levormeloxifene, a vehicle control, or estradiol as a positive control. Key endpoints included bone mineral density (BMD), bone turnover markers, and uterine weight to assess both efficacy and potential uterotrophic effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of Levormeloxifene.

Table 1: Effect of Levormeloxifene on Bone Mineral Density (BMD) in Postmenopausal Women (12-Month Study)

| Treatment Group | Dose | Mean Change in Lumbar Spine BMD (%) | Mean Change in Total Hip BMD (%) |

| Placebo | - | -1.0 to -2.0 | -1.5 to -2.5 |

| Levormeloxifene | 1.25 mg/day | +1.5 to +2.5 | +0.5 to +1.5 |

| Levormeloxifene | 5.0 mg/day | +1.8 to +2.8 | +0.8 to +1.8 |

| Levormeloxifene | 10.0 mg/day | +2.0 to +3.0 | +1.0 to +2.0 |

| Levormeloxifene | 20.0 mg/day | +2.0 to +3.0 | +1.0 to +2.0 |

| HRT | 1mg E2 + 0.5mg NETA | +4.0 to +5.0 | +2.0 to +3.0 |

Data compiled from multiple sources.[4][5]

Table 2: Effect of Levormeloxifene on Bone Turnover Markers in Postmenopausal Women (12-Month Study)

| Treatment Group | Dose | Mean Change in Serum C-telopeptide (%) | Mean Change in Serum Osteocalcin (%) |

| Placebo | - | -5 to +5 | -5 to +5 |

| Levormeloxifene | 1.25-20 mg/day | -30 to -50 | -20 to -40 |

| HRT | 1mg E2 + 0.5mg NETA | -40 to -60 | -30 to -50 |

Data compiled from multiple sources.[4][5][6]

Table 3: Effect of Levormeloxifene on Lipid Profile in Postmenopausal Women (12-Month Study)

| Treatment Group | Dose | Mean Change in Total Cholesterol (%) | Mean Change in LDL Cholesterol (%) | Mean Change in HDL Cholesterol (%) |

| Placebo | - | 0 to +5 | 0 to +5 | 0 to +5 |

| Levormeloxifene | 1.25-20 mg/day | -10 to -15 | -15 to -20 | No significant change |

| HRT | 1mg E2 + 0.5mg NETA | -5 to -10 | -10 to -15 | +5 to +10 |

Data compiled from multiple sources.[4][5][6]

Clinical Development and Discontinuation

Levormeloxifene progressed through Phase I and II clinical trials, which demonstrated its efficacy in increasing bone mineral density and reducing bone turnover markers. However, during the Phase III trials, significant safety concerns emerged.

Phase III Clinical Trials

The Phase III program for Levormeloxifene was designed to confirm its efficacy and safety in a large population of postmenopausal women with osteoporosis. These were typically randomized, double-blind, placebo-controlled studies with a primary endpoint of fracture incidence.

Adverse Events and Discontinuation

The development of Levormeloxifene was terminated in 1998 by Novo Nordisk due to a high incidence of gynecological adverse events.[7][8] These included:

-

Utero-vaginal prolapse

-

Urinary incontinence

-

Increased endometrial thickness [4]

These adverse effects suggested an undesirable estrogenic agonist effect in the pelvic floor and uterus, which outweighed the beneficial effects on bone.

Table 4: Key Adverse Events Leading to Discontinuation of Levormeloxifene Development

| Adverse Event | Incidence in Levormeloxifene Group | Incidence in Placebo Group |

| Utero-vaginal Prolapse | Significantly Higher | Lower |

| Urinary Incontinence | Significantly Higher | Lower |

| Increased Endometrial Thickness | Significantly Higher | Lower |

Specific incidence rates from the pivotal Phase III trials are not publicly available but were reported to be substantially higher in the Levormeloxifene arms.[7][9]

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted on Levormeloxifene are not fully available in published literature. However, based on standard methodologies for SERM evaluation, the following outlines the likely protocols used.

Competitive Estrogen Receptor Binding Assay (General Protocol)

-

Preparation of ERs: Human recombinant ERα and ERβ are used.

-

Radioligand: A fixed concentration of [3H]-estradiol is used.

-

Competition: Increasing concentrations of unlabeled Levormeloxifene are added to compete with the radioligand for binding to the ERs.

-

Incubation: The mixture is incubated to reach equilibrium.

-

Separation: Bound and free radioligand are separated using a method such as filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The IC50 (concentration of Levormeloxifene that inhibits 50% of [3H]-estradiol binding) is calculated and used to determine the Ki (binding affinity).

Western Blotting for Rho-Kinase Pathway Proteins (General Protocol)

-

Cell Culture and Treatment: Urethral smooth muscle cells are cultured and treated with varying concentrations of Levormeloxifene for a specified time.

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

Protein Quantification: The concentration of protein in each sample is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for RhoA, ROCK1, ROCK2, and p-MLC, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

The story of Levormeloxifene serves as a critical case study in the development of SERMs. While it demonstrated promising efficacy in its primary target tissue (bone), its unforeseen and significant adverse effects in non-target tissues (uterus and pelvic floor) led to its discontinuation. This underscores the complexity of developing tissue-selective drugs and the importance of comprehensive preclinical and clinical safety assessments. The data and methodologies presented in this guide offer valuable lessons for the ongoing development of new and improved SERMs and other targeted therapies. The challenge remains to design molecules with a more refined balance of agonist and antagonist activities to achieve the desired therapeutic profile while minimizing off-target effects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Modulation of estrogen receptor transactivation and estrogen-induced gene expression by ormeloxifene-a triphenylethylene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adverse effects of a SERM (Levormeloxifene). Safety parameters and bone mineral density 12 months after treatment withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What can be learned from the levormeloxifene experience? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Levormeloxifene: safety, pharmacodynamics and pharmacokinetics in healthy postmenopausal women following single and multiple doses of a new selective oestrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. db.cngb.org [db.cngb.org]

Levormeloxifene Fumarate for Postmenopausal Bone Loss: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levormeloxifene (B1675178), a selective estrogen receptor modulator (SERM), was developed for the prevention and treatment of postmenopausal bone loss. As a SERM, it was designed to exert estrogenic effects on bone and the cardiovascular system while minimizing the adverse effects associated with hormone replacement therapy on reproductive tissues. Preclinical and clinical studies demonstrated its efficacy in reducing bone turnover and increasing bone mineral density. However, the development of levormeloxifene was discontinued (B1498344) during Phase III clinical trials due to a significant incidence of gynecologic adverse events.[1] This technical guide provides an in-depth overview of the research on levormeloxifene fumarate (B1241708) for postmenopausal bone loss, summarizing key quantitative data, detailing experimental protocols, and visualizing its proposed mechanism of action.

Introduction

Postmenopausal osteoporosis is a significant health concern characterized by a decrease in bone mass and a deterioration of bone microarchitecture, leading to an increased risk of fractures. Estrogen deficiency following menopause is a primary driver of this bone loss. Levormeloxifene was investigated as a therapeutic alternative to estrogen replacement therapy.[1] It is the levorotatory enantiomer of ormeloxifene, a compound marketed in some countries as a contraceptive and for the treatment of dysfunctional uterine bleeding.[2] Like other SERMs, levormeloxifene exhibits tissue-selective estrogen receptor agonism and antagonism.[3] In bone, it acts as an estrogen agonist, inhibiting bone resorption to a degree comparable to conventional hormone replacement therapy.[1]

Quantitative Data Summary

The efficacy of levormeloxifene in preventing postmenopausal bone loss has been evaluated in both preclinical animal models and clinical trials in postmenopausal women. The following tables summarize the key quantitative findings from this research.

Preclinical Efficacy in Ovariectomized Cynomolgus Monkeys

A study in adult female cynomolgus monkeys evaluated the effect of levormeloxifene over a 12-month period following ovariectomy (OVX), a model for postmenopausal bone loss.[4]

Table 1: Percent Change in Bone Mineral Density (BMD) and Bone Mineral Content (BMC) after 12 Months in Ovariectomized Cynomolgus Monkeys [4]

| Treatment Group | Dose | Lumbar Spine BMD | Femoral Neck BMD | Whole Body BMC |

| Sham Ovariectomy (Vehicle) | - | -0.4% | -3.1% | -1.9% |

| Ovariectomy (Vehicle) | - | -5.0% | -7.4% | -7.6% |

| 17β-estradiol | 0.016 mg/kg | +0.2% | -3.6% | -2.9% |

| Levormeloxifene (L1) | 0.5 mg/kg | -3.6% | -8.0% | -6.2% |

| Levormeloxifene (L2) | 1 mg/kg | -2.0% | -6.5% | -6.1% |

| Levormeloxifene (L3) | 5 mg/kg | -2.5% | -7.8% | -6.7% |

Table 2: Effect on Bone Turnover Markers in Ovariectomized Cynomolgus Monkeys [4]

| Marker | Effect of Ovariectomy | Effect of Levormeloxifene |

| Bone-Specific Alkaline Phosphatase (BSAP) | Increased | Prevented Increase |

| Osteocalcin (B1147995) (BGP) | Increased | Prevented Increase |

| Tartrate-Resistant Acid Phosphatase (TRAP) | Increased | Prevented Increase |

| Urinary CrossLaps | Increased | Prevented Increase |

Clinical Efficacy in Healthy Postmenopausal Women

A 12-month, double-blind, placebo-controlled Phase II clinical trial involving 301 healthy postmenopausal women (45-65 years old) assessed the efficacy of various doses of levormeloxifene.[5]

Table 3: Percent Change in Bone Mineral Density (BMD) after 12 Months in Postmenopausal Women [5]

| Treatment Group | Daily Dose | Spinal BMD |

| Placebo | - | < -1% |

| Levormeloxifene | 1.25, 5, 10, or 20 mg | ~ +2% |

| Hormone Replacement Therapy (HRT) | 1 mg 17β-estradiol + 0.5 mg norethisterone acetate | ~ +5% |

Table 4: Percent Change in Bone Turnover Markers after 12 Months in Postmenopausal Women [5]

| Marker | Levormeloxifene (All Doses) | Hormone Replacement Therapy (HRT) | Placebo (500 mg Calcium) |

| Serum CrossLaps | ~ -50% | > -60% | ~ -10% |

| Bone Alkaline Phosphatase | ~ -30% | ~ -50% | No significant change |

| Serum Osteocalcin | Highly significant decrease | Highly significant decrease | No significant change |

Experimental Protocols

Preclinical Ovariectomized Cynomolgus Monkey Model

This model is widely used to evaluate therapies for estrogen-deficiency-induced bone loss.[6]

-

Animal Model: Adult female cynomolgus monkeys (Macaca fascicularis) were used.[4]

-

Experimental Groups:

-

Sham ovariectomized + vehicle

-

Ovariectomized (OVX) + vehicle

-

OVX + 17β-estradiol (0.016 mg/kg)

-

OVX + levormeloxifene (0.5, 1, or 5 mg/kg)[4]

-

-

Surgical Procedure: Bilateral ovariectomy was performed to induce estrogen deficiency, simulating menopause.[6] A sham surgery was performed on the control group.

-

Treatment Duration: 12 months.[4]

-

Bone Mass Measurement: Lumbar spine and whole-body bone mass were measured by dual-energy X-ray absorptiometry (DXA) at baseline, 6, and 12 months. Femoral neck bone mass was measured by peripheral quantitative computed tomography (pQCT) at baseline and 12 months.[4]

-

Biochemical Markers of Bone Turnover: Serum levels of bone-specific alkaline phosphatase (BSAP), osteocalcin (BGP), and tartrate-resistant acid phosphatase (TRAP), along with urinary collagen C-terminal extension peptides (CrossLaps), were measured at baseline, 6, and 12 months.[4]

Phase II Clinical Trial in Postmenopausal Women

This was a multicenter, randomized, double-blind, placebo-controlled study.[5]

-

Participant Population: 301 healthy women between 45 and 65 years of age who were at least 1 year postmenopausal.[5]

-

Treatment Arms:

-

Levormeloxifene (1.25, 5, 10, or 20 mg/day)

-

Low-dose continuous combined hormone replacement therapy (HRT; 1 mg 17β-estradiol and 0.5 mg norethisterone acetate/day)

-

Placebo[5]

-

-

Supplementation: All participants received a daily supplement of 500 mg calcium.[5]

-

Study Duration: 12 months (interim analysis of a 2-year study).[7]

-

Primary Endpoints:

-

Safety Assessments: Included monitoring of adverse events, with a particular focus on endometrial thickness measured by transvaginal ultrasonography.[5]

Signaling Pathways in Bone Remodeling

As a SERM, levormeloxifene's primary mechanism of action is through its interaction with estrogen receptors (ERs), likely ERα, in bone cells. This interaction modulates downstream signaling pathways that control the balance between bone resorption by osteoclasts and bone formation by osteoblasts.

Inhibition of Osteoclast Differentiation and Activity

Studies on ormeloxifene, the racemic mixture containing levormeloxifene, indicate that its bone-protective effects are mediated through the inhibition of osteoclastogenesis.[9] This is primarily achieved by interfering with the RANKL (Receptor Activator of Nuclear Factor κB Ligand) signaling pathway, which is crucial for the differentiation and activation of osteoclasts.

The proposed mechanism involves:

-

Estrogen Receptor Binding: Levormeloxifene binds to estrogen receptors in osteoclast precursors.

-

Inhibition of RANKL Signaling: This binding interferes with the signal transduction cascade initiated by RANKL binding to its receptor, RANK.

-

Suppression of Downstream Pathways: The interference leads to the suppression of key downstream signaling molecules, including MAPKs like ERK and JNK.[9]

-

Reduced Transcription Factor Activation: The inhibition of MAPK pathways results in the reduced activation of transcription factors such as AP-1 and NF-κB, which are essential for the expression of genes required for osteoclast differentiation.[9]

-

Decreased Osteoclastogenesis: The overall effect is a reduction in the formation of mature, active osteoclasts, leading to decreased bone resorption.

Potential Effects on Osteoblasts

While the primary described effect of levormeloxifene on bone is anti-resorptive, estrogen signaling is also known to play a role in bone formation by osteoblasts. The Wnt/β-catenin signaling pathway is critical for osteoblast differentiation and function.[10][11] There is evidence of crosstalk between the estrogen receptor and Wnt/β-catenin signaling pathways, suggesting that SERMs could also influence bone formation.[12][13] However, direct evidence detailing the specific effects of levormeloxifene on the Wnt/β-catenin pathway in osteoblasts is not extensively documented in the available literature.

Conclusion and Future Perspectives

Levormeloxifene fumarate demonstrated clear efficacy in preventing bone loss in both preclinical models and early-phase clinical trials in postmenopausal women.[1][4][5] Its mechanism of action is consistent with that of a selective estrogen receptor modulator, primarily through the inhibition of osteoclast-mediated bone resorption.[9] The quantitative data from these studies show a consistent, though not always dose-dependent, effect on increasing bone mineral density and reducing bone turnover markers.[1][4][5]

Despite its promising effects on the skeleton, the clinical development of levormeloxifene was halted due to adverse gynecological effects, specifically an increase in endometrial thickness.[1][5][8] This highlights the critical challenge in the development of SERMs: achieving the desired tissue-specific profile that maximizes benefits while minimizing risks. The experience with levormeloxifene underscores the importance of thorough evaluation of off-target effects in drug development. While levormeloxifene itself is unlikely to be revisited for clinical use, the research conducted provides valuable insights for the development of future generations of SERMs with improved safety profiles for the management of postmenopausal osteoporosis.

References

- 1. What can be learned from the levormeloxifene experience? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Levormeloxifene prevents increased bone turnover and vertebral bone loss following ovariectomy in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of levormeloxifene in the prevention of postmenopausal bone loss and on the lipid profile compared to low dose hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Skeletal health: primate model of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Adverse effects of a SERM (Levormeloxifene). Safety parameters and bone mineral density 12 months after treatment withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ormeloxifene inhibits osteoclast differentiation in parallel to downregulating RANKL-induced ROS generation and suppressing the activation of ERK and JNK in murine RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of the Wnt/β-catenin Signaling Pathway in Formation and Maintenance of Bone and Teeth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wnt signaling: Essential roles in osteoblast differentiation, bone metabolism and therapeutic implications for bone and skeletal disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ERα and Wnt/β-catenin signaling pathways are involved in angelicin-dependent promotion of osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Molecular structure and activity of Levormeloxifene fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levormeloxifene (B1675178), the levorotatory enantiomer of ormeloxifene, is a selective estrogen receptor modulator (SERM) that was primarily investigated for the prevention of postmenopausal bone loss. As a SERM, it exhibits tissue-selective estrogenic and anti-estrogenic activities. While its development was discontinued (B1498344) in Phase III clinical trials due to gynecological side effects, the study of levormeloxifene provides valuable insights into the structure-activity relationships and the complex pharmacology of SERMs. This technical guide provides a detailed overview of the molecular structure, mechanism of action, and biological activity of levormeloxifene fumarate (B1241708), supported by quantitative data, experimental protocols, and pathway diagrams.

Molecular Structure and Properties

Levormeloxifene is a benzopyran derivative.[1] The fumarate salt is a stable, non-hygroscopic crystalline solid with good bioavailability, making it suitable for pharmaceutical formulations.[2]

Chemical Name: (-)-3R,4R-trans-7-methoxy-2,2-dimethyl-3-phenyl-4-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}chromane, hydrogen fumarate[2]

Molecular Formula: C₃₄H₃₉NO₇[3]

Molecular Weight: 573.68 g/mol [4]

| Property | Value | Reference |

| CAS Number | 199583-01-2 | [5] |

| PubChem CID | 9938031 | [3] |

| InChIKey | CKDZFQCZLXNLRD-JJGRXVLVSA-N | [6] |

| SMILES | CC1(C)--INVALID-LINK----INVALID-LINK--c5ccc(cc5O1)OC.C(=C/C(=O)O)\C(=O)O | [6] |

Mechanism of Action

Levormeloxifene's pharmacological activity is mediated through its interaction with estrogen receptors (ERs), primarily ERα and ERβ. As a SERM, its action is tissue-specific:

-

Estrogenic Activity: In bone tissue, levormeloxifene acts as an estrogen agonist, which is the basis for its investigation in preventing postmenopausal bone loss.[7] Animal studies demonstrated its ability to prevent increased bone turnover and vertebral bone loss following ovariectomy.[7]

-

Anti-Estrogenic Activity: In other tissues, such as the breast and uterus, it can act as an estrogen antagonist.

The differential activity is believed to be a result of the unique conformational changes it induces in the estrogen receptor upon binding, leading to tissue-specific recruitment of co-activator and co-repressor proteins.

Signaling Pathway

Quantitative Biological Activity

Estrogen Receptor Binding Affinity

| Compound | Receptor Subtype | Binding Affinity (Ki) | Relative Binding Affinity (RBA) vs. Estradiol-17β | Reference |

| D,L-Ormeloxifene | ERα | 250 nM | 8.8% | |

| D,L-Ormeloxifene | ERβ | 750 nM | 3% | |

| Levormeloxifene | Not Specified | Not Available | 15.7 ± 3.1% | [1] |

| d-Ormeloxifene | Not Specified | Not Available | 2.10 ± 0.9% | [1] |

In Vitro Activity on Vaginal Smooth Muscle Cells

| Parameter | Concentration | Result (% of Control) | P-value | Reference |

| SMC Proliferation | 0.1 µM | 130 ± 13% | NS | MedKoo Biosciences |

| SMC Proliferation | 1 µM | 151 ± 19% | <0.05 | MedKoo Biosciences |

| Tropoelastin Production | 0.1 µM | 75 ± 4% | NS | MedKoo Biosciences |

| Tropoelastin Production | 1 µM | 64 ± 2% | <0.05 | MedKoo Biosciences |

| TGF-β1 Production | 0.1 µM | 79 ± 11% | NS | MedKoo Biosciences |

| TGF-β1 Production | 1 µM | 72 ± 14% | <0.05 | MedKoo Biosciences |

Pharmacokinetics (in Rats)

| Parameter | Value | Condition | Reference |

| Tmax | ~6 hours | Oral administration | |

| Half-life (t½) | ~24 hours | Oral administration | |

| Major Excretion Route | Fecal | Oral administration of [¹⁴C]-levormeloxifene | |

| Primary Metabolite | norlevormeloxifene (7-desmethyl metabolite) | - |

Synthesis

The synthesis of levormeloxifene fumarate involves the resolution of the racemic mixture of trans-7-methoxy-2,2-dimethyl-3-phenyl-4-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}chromane.

Experimental Protocols

In Vitro Study of Levormeloxifene on Vaginal Smooth Muscle Cells

The following protocols are based on the methodology described by Takacs et al. (2011).

6.1. Primary Smooth Muscle Cell (SMC) Culture

-

Obtain vaginal wall biopsies from consenting donors undergoing hysterectomy for benign reasons.

-

Mechanically separate the mucosa and connective tissue from the smooth muscle layer.

-

Mince the smooth muscle tissue into small fragments (1-2 mm³).

-

Digest the tissue fragments in a solution of collagenase type I (0.1%) and elastase (0.05%) in Dulbecco's Modified Eagle's Medium (DMEM) for 2 hours at 37°C.

-

Centrifuge the cell suspension and resuspend the pellet in SMC growth medium (DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin).

-

Plate the cells in T-75 flasks and incubate at 37°C in a humidified atmosphere of 5% CO₂.

-

Confirm the purity of SMC cultures through immunofluorescence staining for smooth muscle α-actin.

6.2. Cell Proliferation Assay (MTT Assay)

-

Seed SMCs in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours.

-

Treat the cells with varying concentrations of levormeloxifene (e.g., 0.1 µM and 1 µM) or vehicle control for 24 hours.

-

Add 20 µL of 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate for 4 hours at 37°C.

-

Aspirate the medium and add 200 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

6.3. Tropoelastin Production Assay (Fastin Assay)

-

Seed SMCs in 6-well plates and grow to confluence.

-

Treat the cells with levormeloxifene or vehicle control for 48 hours.

-

Collect the cell culture supernatant.

-

Measure the tropoelastin concentration in the supernatant using a commercial Fastin Elastin Assay kit according to the manufacturer's instructions.

-

Normalize the results to the total protein content of the cell lysate.

6.4. Transforming Growth Factor-β1 (TGF-β1) Measurement (ELISA)

-

Collect the cell culture supernatant as described for the tropoelastin assay.

-

Measure the concentration of active TGF-β1 in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Normalize the results to the total protein content of the cell lysate.

Clinical Development and Discontinuation

Levormeloxifene was advanced to Phase III clinical trials for the prevention of postmenopausal osteoporosis.[7] Studies in postmenopausal women showed that doses ranging from 1.25-20 mg/day decreased bone turnover and increased bone mineral density.[7] However, the development was halted due to a significant incidence of gynecological adverse events in the treatment groups.[7]

Conclusion

This compound is a well-characterized SERM with a clear mechanism of action and demonstrated tissue-specific effects. While its clinical development was not completed, the existing body of research provides a valuable resource for scientists in the fields of endocrinology, bone biology, and drug development. The data and protocols presented in this guide offer a comprehensive foundation for further investigation into the pharmacology of SERMs and the development of next-generation tissue-selective endocrine modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. What can be learned from the levormeloxifene experience? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of estrogen, raloxifene and levormeloxifene on alpha1A-adrenergic receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adverse effects of a SERM (Levormeloxifene). Safety parameters and bone mineral density 12 months after treatment withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression of oestrogen receptors alpha and beta during the period of uterine receptivity in rat: effect of ormeloxifene, a selective oestrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of estrogen receptor transactivation and estrogen-induced gene expression by ormeloxifene-a triphenylethylene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Levormeloxifene Fumarate's Effect on Estrogen-Responsive Genes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levormeloxifene (B1675178), the levorotatory isomer of ormeloxifene (B1196478), is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and anti-estrogenic activities. This technical guide provides an in-depth analysis of the current understanding of levormeloxifene fumarate's effects on estrogen-responsive genes. It consolidates available quantitative and qualitative data, details relevant experimental methodologies, and visualizes key signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and endocrine pharmacology. While comprehensive high-throughput gene expression profiling data for levormeloxifene remains limited in the public domain, this guide synthesizes the existing literature to elucidate its molecular mechanisms of action.

Introduction

Selective estrogen receptor modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and elicit agonist or antagonist effects in a tissue-dependent manner. Levormeloxifene, as a member of this class, has been investigated for various therapeutic applications. Its interaction with ERα and ERβ initiates a cascade of molecular events that alter the transcription of a wide array of estrogen-responsive genes. Understanding these changes is crucial for elucidating its pharmacological profile and potential clinical applications.

Mechanism of Action

Levormeloxifene's primary mechanism of action involves binding to estrogen receptors, which are ligand-activated transcription factors. The binding of levormeloxifene to ERα or ERβ induces conformational changes in the receptor, leading to a differential recruitment of co-activator and co-repressor proteins to the estrogen response elements (EREs) in the promoter regions of target genes. This differential recruitment is the basis for its tissue-specific agonist and antagonist effects. For instance, ormeloxifene, the racemic mixture containing levormeloxifene, has shown a higher binding affinity for ERα (Ki = 250 nM) compared to ERβ (Ki = 750 nM)[1].

Effect on Estrogen-Responsive Gene Expression: Quantitative Data

Regulation of the Rho-Kinase Signaling Pathway

In a study utilizing urethral smooth muscle cells from female rats, levormeloxifene demonstrated a dose-dependent downregulation of key components of the Rho-kinase signaling pathway, which is implicated in smooth muscle contraction.

Table 1: Effect of Levormeloxifene on the Expression of Rho-Kinase Signaling Molecules [2]

| Gene/Protein | Concentration (nmol/L) | Mean Decrease in Expression (%) |

| RhoA | 1 | 25 |

| 10 | 45 | |

| 100 | 60 | |

| Rock-I | 1 | 20 |

| 10 | 40 | |

| 100 | 55 | |

| Rock-II | 1 | 30 |

| 10 | 50 | |

| 100 | 65 | |

| p-MLC | 1 | 22 |

| 10 | 48 | |

| 100 | 62 |

Data presented as the mean percentage decrease in protein expression relative to control, as determined by densitometry of Western blots.

Modulation of Other Estrogen-Responsive Genes (Qualitative and Semi-Quantitative Data from Ormeloxifene Studies)

Studies on ormeloxifene provide insights into the likely effects of levormeloxifene on other estrogen-responsive genes.

Table 2: Qualitative and Semi-Quantitative Effects of Ormeloxifene on Various Estrogen-Responsive Genes

| Gene/Protein | Cell/Tissue Type | Effect | Reference |

| Progesterone Receptor (PR) | Immature Rat Uterus | Induced mRNA expression (less than estradiol) | [1] |

| c-fos | Rat Uterus | Increased expression | [3] |

| c-jun | Rat Uterus | Increased expression | [3] |

| Insulin-like Growth Factor 1 (IGF-1) | Rat Uterus | Reduced expression compared to estradiol | [3] |

| Estrogen Receptor α (ERα) | Rat Endometrium | Decreased expression on day 5 post-coitum | |

| p21 | Caski Cervical Cancer Cells | Increased protein expression | [4] |

| Cdk2 | Caski Cervical Cancer Cells | Decreased protein expression | [4] |

| Cyclin E | Caski Cervical Cancer Cells | Decreased protein expression | [4] |

| PI3K | Caski Cervical Cancer Cells | Decreased protein expression | [4] |

| pAkt | Caski Cervical Cancer Cells | Decreased protein expression | [4] |

| Integrin β3 | Human Endometrium | Unaltered epithelial expression | [5] |

| Leukemia Inhibitory Factor (LIF) | Human Endometrium | Unaltered expression | [5] |

| Interleukin-6 (IL-6) | Human Endometrium | Unaltered expression | [5] |

Experimental Protocols

Western Blot Analysis for Rho-Kinase Pathway Proteins[2][6]

-

Sample Preparation: Urethral smooth muscle cells are treated with varying concentrations of levormeloxifene (0, 1, 10, and 100 nmol/L) for 48 hours. Cells are then lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for RhoA, Rock-I, Rock-II, and p-MLC.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed using appropriate software, with β-actin serving as a loading control.

Real-Time PCR for α1A-Adrenergic Receptor mRNA Expression

-

RNA Extraction: Urethral smooth muscle cells are treated with levormeloxifene. Total RNA is extracted using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for the α1A-adrenergic receptor and a housekeeping gene (e.g., GAPDH). The reaction is performed using a SYBR Green-based master mix in a real-time PCR system.

-

Data Analysis: The relative expression of the α1A-adrenergic receptor mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene.

Transient Co-transfection and Luciferase Reporter Assay[1][7]

-

Cell Culture: COS-1 cells are cultured in appropriate media to 60-80% confluency in 6-well plates.

-

Transfection: Cells are co-transfected with an estrogen response element (ERE)-luciferase reporter plasmid, an expression vector for ERα or ERβ, and a β-galactosidase expression vector (for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours, the cells are treated with levormeloxifene or other compounds of interest.

-

Cell Lysis and Assay: After 24-48 hours of treatment, cells are lysed, and luciferase and β-galactosidase activities are measured using appropriate assay kits.

-

Data Analysis: Luciferase activity is normalized to β-galactosidase activity to account for transfection efficiency.

Immunofluorescence Staining for Estrogen Receptors[8][9]

-

Cell/Tissue Preparation: Cells are grown on coverslips or tissue sections are prepared.

-

Fixation and Permeabilization: Samples are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Blocking: Non-specific binding is blocked with a solution containing serum (e.g., goat serum).

-

Primary Antibody Incubation: Samples are incubated with primary antibodies against ERα or ERβ.

-

Secondary Antibody Incubation: After washing, samples are incubated with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted on slides.

-

Imaging: Samples are visualized using a fluorescence microscope.

Signaling Pathways and Visualizations

Levormeloxifene's interaction with estrogen receptors can modulate multiple downstream signaling pathways.

Classical Estrogen Receptor Signaling Pathway

Caption: Classical estrogen receptor signaling pathway initiated by levormeloxifene.

Levormeloxifene-Mediated Regulation of the Rho-Kinase Pathway

Caption: Inhibition of the Rho-kinase signaling pathway by levormeloxifene.

Experimental Workflow for Gene Expression Analysis

Caption: General experimental workflow for analyzing gene expression changes.

Discussion and Future Directions